Aflatoxin Q2a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

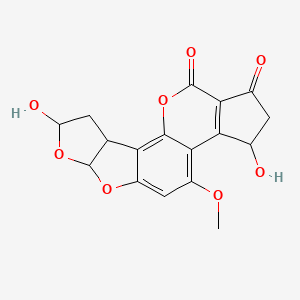

5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Detection

Chemical Structure and Properties

Aflatoxin Q2a is a derivative of aflatoxin B1, characterized by its unique molecular structure which influences its biological activity. The compound has a molecular formula of C17H12O7 and exhibits fluorescence under ultraviolet light, similar to other aflatoxins. Understanding its chemical properties is crucial for developing detection methods.

Detection Techniques

A variety of analytical methods have been developed for detecting aflatoxins, including this compound:

- Chromatography : High-performance liquid chromatography (HPLC) is commonly used for quantifying aflatoxins in food samples.

- Enzyme-linked Immunosorbent Assay (ELISA) : This method provides a sensitive approach for detecting specific aflatoxins in complex matrices.

- Molecular Techniques : Recent advancements include PCR-based methods that can identify genes involved in aflatoxin biosynthesis, aiding in the detection of aflatoxin-producing strains.

Health Implications

Toxicity and Carcinogenicity

Aflatoxins are known to be potent carcinogens. This compound, like its relatives, can cause DNA damage through intercalation and alkylation mechanisms. Chronic exposure to aflatoxins has been linked to an increased risk of liver cancer, particularly in populations consuming contaminated agricultural products. Research indicates that this compound may contribute to similar health risks as other more studied aflatoxins, necessitating further investigation into its effects on human health.

Agricultural Applications

Impact on Crop Safety

Aflatoxin contamination poses a significant threat to agricultural products such as peanuts, maize, and wheat. The presence of this compound in these crops can lead to economic losses due to reduced marketability and safety concerns:

- Economic Impact : The direct economic consequences of aflatoxin contamination include loss in crop value and trade restrictions due to safety regulations.

- Management Strategies : Various strategies are employed to manage aflatoxin levels in crops, including the use of biocontrol agents that inhibit the growth of Aspergillus species responsible for toxin production.

Case Study 1: Detection in Agricultural Products

A study conducted on maize samples from various regions revealed detectable levels of this compound alongside other aflatoxins. The results highlighted the need for improved monitoring systems to ensure food safety. The study utilized HPLC for quantification and emphasized the importance of regular testing in preventing health risks associated with aflatoxin exposure.

Case Study 2: Biocontrol Agents

Research has shown that certain strains of bacteria and fungi can serve as biocontrol agents against Aspergillus species. For instance, Pseudomonas fluorescens demonstrated a significant reduction in aflatoxin production when applied to contaminated crops. This approach not only helps mitigate contamination but also promotes sustainable agricultural practices.

Eigenschaften

CAS-Nummer |

89989-32-2 |

|---|---|

Molekularformel |

C17H14O8 |

Molekulargewicht |

346.3 g/mol |

IUPAC-Name |

5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |

InChI-Schlüssel |

KBYQSILWZURMPY-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Kanonische SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |

Synonyme |

aflatoxin Q2a AFQ2a |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.